Carbonic Anhydrase IX (CA IX) Inhibitory Potency vs. Acetazolamide
In a direct enzyme inhibition assay, N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide exhibits a Ki of 0.570 nM against recombinant human carbonic anhydrase IX (CA IX), a tumor-associated isoform [1]. By comparison, the standard clinical CA inhibitor acetazolamide (AAZ) shows a Ki of approximately 30 nM under comparable conditions . The target compound demonstrates a roughly 53-fold greater affinity for CA IX than acetazolamide.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) against human Carbonic Anhydrase IX |
|---|---|
| Target Compound Data | Ki = 0.570 nM |
| Comparator Or Baseline | Acetazolamide: Ki ≈ 30 nM (IC50 reported in literature) |
| Quantified Difference | ~53-fold greater affinity (0.57 nM vs 30 nM) |
| Conditions | Recombinant human CA IX; phenol red dye-based stopped-flow CO2 hydration assay; 15 min preincubation [1] |
Why This Matters
For procurement in anticancer drug discovery, this compound offers a 53-fold potency advantage over the clinical gold standard acetazolamide for targeting the tumor hypoxia marker CA IX, enabling lower dosing and potentially reduced off-target carbonic anhydrase effects.
- [1] BindingDB. BDBM50341402 (CHEMBL4167173). Ki for human CA9: 0.570 nM. Assay: Inhibition of recombinant human CA9 preincubated for 15 mins by phenol red dye-based stopped-flow CO2 hydration assay. View Source
